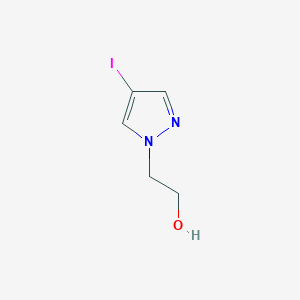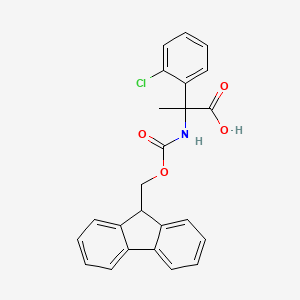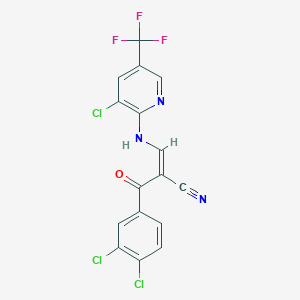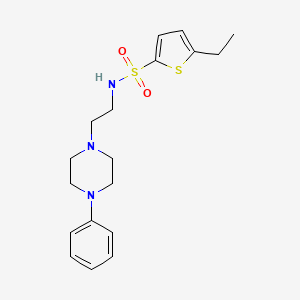
2-(4-Iodo-1H-pyrazol-1-yl)ethanol
Übersicht
Beschreibung
“2-(4-Iodo-1H-pyrazol-1-yl)ethanol” is a chemical compound with the molecular formula C5H7IN2O . It is used for research and development purposes .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains an iodine atom attached to the pyrazole ring .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 238.03 . It has a boiling point of 324.8±22.0 °C at 760 mmHg . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Polysubstituted Pyrazoles and Isoxazoles Synthesis : A general approach to synthesize 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols involves the reaction of 3-acyl-4,5-dihydrofurans with hydrazines or hydroxylamine. This method also allows for further transformation of 2-(pyrazolyl)ethanols into bioactive compounds and pyrazole-substituted derivatives of antitumor alkaloid crispine A (Chagarovskiy et al., 2016).
N-Substituted 2-(pyrazol-4-yl)ethanols Preparation : Efficient preparation methods for N-substituted 2-(pyrazol-4-yl)ethanols have been developed, involving recyclization reactions and oxidation processes to produce various pyrazole derivatives (Ivonin et al., 2020).
Coordination Chemistry and Catalysis
Coordination Behavior with Metals : Research on 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol and similar compounds reveals their ability to form complexes with various metals like Pd(II), Zn(II), and Cu(II), exhibiting different geometries and nuclearities in their structures. These complexes are characterized using analytical and spectroscopic methods (Muñoz et al., 2011).
Ethylene Oligomerization Catalysts : Pyrazolyl iron, cobalt, nickel, and palladium complexes, including derivatives of 2-(3,5-dimethyl-pyrazol-1-yl)-ethanol, have been synthesized and evaluated as catalysts for ethylene oligomerization. These complexes show different activities and product distributions, indicating the influence of ligand structure on catalytic performance (Ainooson et al., 2011).
Biological Applications and Nanotechnology
Antimicrobial Agents Synthesis : Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, including pyrazole derivatives, have been synthesized and evaluated for their antimicrobial activity. These compounds exhibit varying degrees of effectiveness against different microbial strains, highlighting their potential as antimicrobial agents (Ansari & Khan, 2017).
Water-Soluble Nanoparticle Preparation : The development of water-soluble pyrazole-based nanoparticles, such as dendrimer encapsulation of insoluble bioactive pyrazole derivatives, demonstrates an innovative approach to increasing the solubility and potential clinical application of these compounds (Alfei et al., 2021).
Safety and Hazards
Zukünftige Richtungen
The future directions for “2-(4-Iodo-1H-pyrazol-1-yl)ethanol” and similar compounds lie in their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their use as scaffolds in the synthesis of bioactive chemicals suggests potential for the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
2-(4-iodopyrazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTYRYUORKTCJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-ethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2557575.png)




![diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/no-structure.png)

![2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2557590.png)

![4-[1-[4-(3,4-Dimethylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2557593.png)
